molecular formula C19H18N2O5S B4303497 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid

3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid

Cat. No. B4303497
M. Wt: 386.4 g/mol
InChI Key: HYGCSHWVGQTQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In neuroprotection, 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. In cancer cells, 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In neuroprotection, 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been shown to reduce the production of inflammatory mediators and increase the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, it also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as immunology and cardiovascular research, and the exploration of its mechanism of action at the molecular level.
In conclusion, 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid in various fields of scientific research.

Scientific Research Applications

3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been shown to protect neurons from oxidative stress and neuroinflammation. In antimicrobial activity, 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been shown to have activity against various bacterial strains.

properties

IUPAC Name

3-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-25-13-8-6-12(7-9-13)15(10-18(23)24)20-17(22)11-27-19-21-14-4-2-3-5-16(14)26-19/h2-9,15H,10-11H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGCSHWVGQTQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid
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3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid
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3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid
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3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid
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3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid
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3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid

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